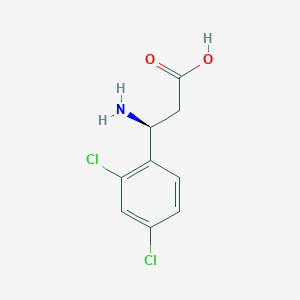

(S)-3-氨基-3-(2,4-二氯苯基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives similar to (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid has been explored through various chemical routes, including condensation, chlorination, and esterification reactions. For instance, the synthesis of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate from 1H-1,2,4-triazol and 3-(2,4-dichlorophenyl) propanoic acid was achieved through these methods, highlighting the compound's synthetic accessibility and the structural diversity it offers for further chemical modifications (Yan Shuang-hu, 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using spectroscopic and diffractometric techniques. For example, detailed investigations using Fourier Transform Infrared (FT-IR), Raman spectroscopy, and X-ray crystallography have provided insights into the vibrational bands, molecular geometry, and electron localization, which are crucial for understanding the chemical behavior and reactivity of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid derivatives (K. Vanasundari et al., 2018).

Chemical Reactions and Properties

The chemical reactivity and properties of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid and its derivatives have been a focus of research, particularly in the context of potential GABA B receptor antagonists. Studies have described the weak specific antagonistic effects of chlorinated acids towards GABA at the GABAB receptor, indicating the significance of the chlorophenyl component in modulating biological activity (G. Abbenante, R. Hughes, R. Prager, 1997).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, provide essential data for the compound's handling and application in further chemical syntheses. Structural characterization through X-ray diffraction analysis has helped in determining the stereochemistry and the molecular conformation of such compounds, which are pivotal for understanding their physical behavior (Lei Chen et al., 2016).

科学研究应用

结构表征和化学反应

(S)-3-氨基-3-(2,4-二氯苯基)丙酸已参与各种结构表征和化学反应。例如,它已被用于通过缩合、氯化和酯化等过程合成衍生物,正如在研究中所指出的,该化合物的结构特征通过红外光谱、1H核磁共振和X射线衍射等方法得到确认(Yan Shuang-hu, 2014)。

生物催化和药用中间体

该化合物还因其在不对称生物催化中的作用而受到关注。例如,与之结构相关的化合物S-3-氨基-3-苯丙酸是药物如S-达泊西汀的重要药用中间体。研究已探索利用微生物菌株生物催化生产这类化合物,突显了(S)-3-氨基-3-(2,4-二氯苯基)丙酸在制药行业中的潜力(Yi Li et al., 2013)。

荧光衍生化和生物测定

在另一项研究中,包括与(S)-3-氨基-3-(2,4-二氯苯基)丙酸结构相关的化合物在荧光衍生化中被使用。这些衍生物表现出强烈的荧光,使它们在生物测定和作为荧光衍生试剂中具有价值(V. Frade et al., 2007)。

药物设计和代谢稳定性

该化合物已参与合理药物设计,其类似物已评估其对特定受体的结合亲和力、拮抗活性以及在人类肝微粒体中的代谢稳定性,强调了它在制药剂的开发和优化中的相关性(M. Asada et al., 2010)。

抗癌活性

在抗癌研究领域,与(S)-3-氨基-3-(2,4-二氯苯基)丙酸结构类似的化合物的衍生物已被合成并评估其抗癌活性,显示出对各种癌细胞系的显著体外细胞毒效应(H. Saad & A. Moustafa, 2011)。

分子对接和生物活性

已进行分子对接研究以了解(S)-3-氨基-3-(2,4-二氯苯基)丙酸及其衍生物的相互作用和生物活性,表明它们在抑制某些生长因子和展现生物活性方面的潜在作用(K. Vanasundari et al., 2018)。

安全和危害

The safety data sheet for a related compound, propionic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as flammable, corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands, and any exposed skin thoroughly after handling, and wear protective gloves/clothing/eye protection/face protection .

属性

IUPAC Name |

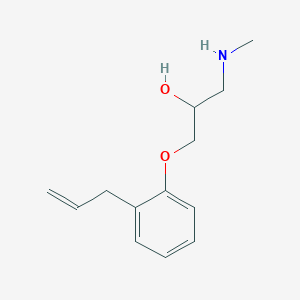

(3S)-3-amino-3-(2,4-dichlorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHQDRDWQIHGKZ-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)[C@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351661 |

Source

|

| Record name | (3S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid | |

CAS RN |

757937-66-9 |

Source

|

| Record name | (3S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol](/img/structure/B1268940.png)

![(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1268948.png)